![molecular formula C14H15N3O B2430292 2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide CAS No. 1185090-18-9](/img/structure/B2430292.png)
2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide
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Overview
Description
“2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new pyridinone and pyrazole derivatives based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The DFT calculations can be performed to estimate its geometric structure and electronic properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various methods. For example, the reaction of cyanoacrylamide derivatives with different active methylene (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as a basic catalyst afforded the corresponding pyridinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, it is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .Scientific Research Applications
Methylation for Analgesic Properties
Researchers have studied the chemical modification of the pyridine moiety in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize biological properties, specifically targeting analgesic properties. This modification involves the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, aiming to enhance the molecule's biological activity, particularly for pain relief. The structural confirmation of these compounds was achieved through elemental analysis and NMR spectroscopy, and their analgesic properties were evaluated using the "acetic acid writhing" experimental model. This study highlighted the significance of specific modifications in enhancing the biological activity of these compounds (Ukrainets et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of inducible no synthase and have shown inhibitory activity against Bcr-Abl and HDAC1 . These targets play crucial roles in various biological processes, including immune response and cancer progression.
Mode of Action
For instance, by inhibiting inducible NO synthase, the compound could potentially reduce the production of nitric oxide, a molecule involved in immune response and inflammation .
Biochemical Pathways
For example, by inhibiting Bcr-Abl and HDAC1, the compound could potentially affect pathways related to cell proliferation and survival .
Result of Action
For instance, by inhibiting inducible NO synthase, the compound could potentially modulate immune response and inflammation .
Safety and Hazards
Future Directions
The future directions for “2-amino-N-(4-methylbenzyl)pyridine-3-carboxamide” could involve further studies on its potential applications in various fields. For instance, it could be developed as a neuroprotective and anti-inflammatory agent . Additionally, more research could be conducted to explore its potential as an antibacterial agent .
properties
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-6-11(7-5-10)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZBSBHNZASRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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